Rosiglitazone/Glimepiride
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Overview
Description
The compound “Rosiglitazone/Glimepiride” is a combination of two antidiabetic agents used in the treatment of type 2 diabetes mellitus. Glimepiride is a sulfonylurea that stimulates insulin release from pancreatic beta cells, while rosiglitazone maleate is a thiazolidinedione that increases insulin sensitivity in peripheral tissues. This combination is used to achieve better glycemic control in patients who do not respond adequately to either drug alone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of glimepiride involves the reaction of 3-ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamide with 4-(2-aminoethyl)benzenesulfonamide under specific conditions to form the final product. Rosiglitazone maleate is synthesized by reacting 5-[4-[2-(methyl-2-pyridylamino)ethoxy]benzyl]-2,4-thiazolidinedione with maleic acid .
Industrial Production Methods
In industrial settings, the production of glimepiride and rosiglitazone maleate involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The compounds are then combined in specific ratios to form the final pharmaceutical product .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Both glimepiride and rosiglitazone maleate can undergo oxidation reactions under certain conditions.
Reduction: These compounds can also be reduced, although this is less common in pharmaceutical applications.
Substitution: Glimepiride and rosiglitazone maleate can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophilic reagents like sodium hydroxide are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of glimepiride can lead to the formation of sulfoxides and sulfones .
Scientific Research Applications
Chemistry
In chemistry, the combination of glimepiride and rosiglitazone maleate is studied for its potential to form new derivatives with improved pharmacological properties. Researchers are exploring modifications to the chemical structure to enhance efficacy and reduce side effects .
Biology
Biologically, this compound is used to study the mechanisms of insulin release and insulin sensitivity. It serves as a model for understanding the interactions between different antidiabetic agents and their effects on cellular pathways .
Medicine
Medically, the combination is used to treat type 2 diabetes mellitus. Clinical trials have shown that it can significantly improve glycemic control in patients who do not respond adequately to monotherapy .
Industry
In the pharmaceutical industry, this compound is used to develop new formulations and delivery systems to improve patient compliance and therapeutic outcomes .
Mechanism of Action
The mechanism of action of glimepiride involves binding to ATP-sensitive potassium channels on pancreatic beta cells, leading to membrane depolarization and subsequent insulin release. Rosiglitazone maleate acts as a selective agonist of peroxisome proliferator-activated receptor gamma, which regulates the transcription of insulin-responsive genes involved in glucose and lipid metabolism .
Comparison with Similar Compounds
Similar Compounds
Glipizide: Another sulfonylurea with a similar mechanism of action to glimepiride.
Pioglitazone: A thiazolidinedione similar to rosiglitazone maleate, used to increase insulin sensitivity.
Uniqueness
The combination of glimepiride and rosiglitazone maleate is unique in its dual mechanism of action, targeting both insulin release and insulin sensitivity. This makes it particularly effective for patients with type 2 diabetes mellitus who require comprehensive glycemic control .
Properties
CAS No. |
1019201-23-0 |
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Molecular Formula |
C46H57N7O12S2 |
Molecular Weight |
964.1 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;4-ethyl-3-methyl-N-[2-[4-[(4-methylcyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-5-oxo-2H-pyrrole-1-carboxamide;5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C24H34N4O5S.C18H19N3O3S.C4H4O4/c1-4-21-17(3)15-28(22(21)29)24(31)25-14-13-18-7-11-20(12-8-18)34(32,33)27-23(30)26-19-9-5-16(2)6-10-19;1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15;5-3(6)1-2-4(7)8/h7-8,11-12,16,19H,4-6,9-10,13-15H2,1-3H3,(H,25,31)(H2,26,27,30);2-9,15H,10-12H2,1H3,(H,20,22,23);1-2H,(H,5,6)(H,7,8)/b;;2-1- |
InChI Key |
XBAXMIQWFZJUHQ-KSBRXOFISA-N |
Isomeric SMILES |
CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C)C.CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.C(=C\C(=O)O)\C(=O)O |
SMILES |
CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C)C.CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.C(=CC(=O)O)C(=O)O |
Canonical SMILES |
CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C)C.CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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